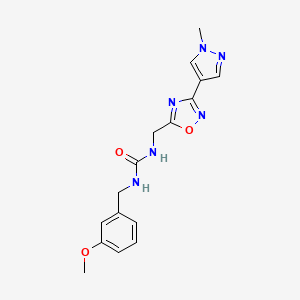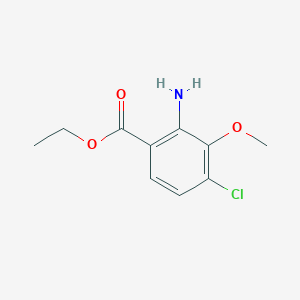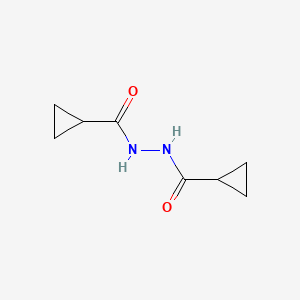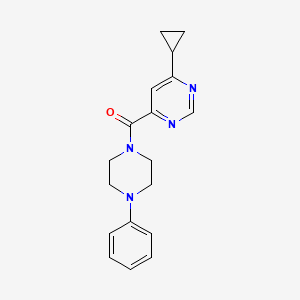![molecular formula C22H27N3O4S B2391720 Ethyl-2-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydrochinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophen-3-carboxylat CAS No. 1043553-84-9](/img/structure/B2391720.png)
Ethyl-2-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydrochinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophen-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Inhibition des Nonsense-vermittelten mRNA-Abbaus (NMD) Tetrahydrochinoxalinyl-thiophencarboxylat-Verbindungen wurden gefunden, den Nonsense-vermittelten mRNA-Abbau (NMD) dosisabhängig zu hemmen . Dies könnte möglicherweise die Stabilität von mRNA mit vorzeitigem Stoppcodon (PTC) mutiertem p53 in bestimmten Zellen erhöhen .
Behandlung von Krebs
Indolderivate, die strukturell dem Compound ähnlich sein können, wurden als biologisch aktive Verbindungen zur Behandlung von Krebszellen eingesetzt . Sie haben in den letzten Jahren aufgrund ihrer Wirksamkeit zunehmend Aufmerksamkeit erregt .
Antibakterielle Aktivität
Indolderivate haben in antimikrobiellen Anwendungen Potenzial gezeigt . Sie wurden zur Behandlung verschiedener Arten von mikrobiellen Infektionen eingesetzt .
Entzündungshemmende Aktivität
Indolderivate wurden auch wegen ihrer entzündungshemmenden Eigenschaften eingesetzt . Sie könnten potenziell zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden .
Antioxidative Aktivität
Indolderivate haben eine antioxidative Aktivität gezeigt . Dies macht sie potenziell nützlich bei der Bekämpfung von oxidativen Stress-bedingten Erkrankungen .
Behandlung verschiedener Erkrankungen
Indolderivate wurden zur Behandlung verschiedener Arten von Erkrankungen im menschlichen Körper eingesetzt . Dies umfasst eine breite Palette von Erkrankungen, was die Vielseitigkeit dieser Verbindungen zeigt .
Wirkmechanismus
Target of Action
The primary target of this compound is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in the cellular quality control system by eliminating mRNA transcripts that contain premature termination codons .
Mode of Action
This compound inhibits the NMD pathway in a dose-dependent manner . It docks reversibly within a SMG7 pocket , disrupting the interaction between SMG7 and UPF1 and preventing their complex formation . This disruption enhances the stability of premature termination codon (PTC) mutated p53 mRNA .
Biochemical Pathways
By inhibiting the NMD pathway, this compound affects the degradation of mRNA transcripts that contain premature termination codons . This leads to an increase in the stability of these transcripts, particularly PTC mutated p53 mRNA . As a result, there is an increase in the mRNA levels of p21, Bax, and PUMA , which are downstream targets of p53 .
Result of Action
The inhibition of the NMD pathway and the subsequent increase in the stability of PTC mutated p53 mRNA lead to an increase in the expression of p53 in PTC mutant cells . This results in increased mRNA levels of p21, Bax, and PUMA, which are involved in cell cycle regulation and apoptosis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to act synergistically with G418 to increase p53 expression in p53 PTC mutant cells .
Biochemische Analyse
Biochemical Properties
This compound interacts with the SMG7 protein, docking reversibly within a SMG7 pocket and disrupting SMG7-UPF1 interaction, thereby preventing their complex formation . This interaction plays a crucial role in the compound’s ability to inhibit NMD.
Cellular Effects
In terms of cellular effects, Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate has been shown to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA . It does not display any toxicity (>50 µM) in multiple cell lines and has no effect on proliferation and protein synthesis in transformed and non-transformed cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction . This prevents the formation of the SMG7-UPF1 complex, thereby inhibiting NMD.
Temporal Effects in Laboratory Settings
It has been shown to act synergistically with G418 to increase p53 expression in p53 PTC mutant cells .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-6-14-13(5)30-21(19(14)22(28)29-7-2)25-18(26)10-17-20(27)24-16-9-12(4)11(3)8-15(16)23-17/h8-9,17,23H,6-7,10H2,1-5H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIGTPJLZXWXIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2391638.png)

![3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2391642.png)
![Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2391643.png)
![N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2391645.png)
![4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2391646.png)

![2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391648.png)

![N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2391652.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391654.png)
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)


